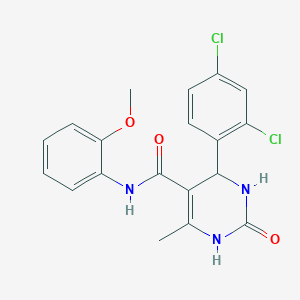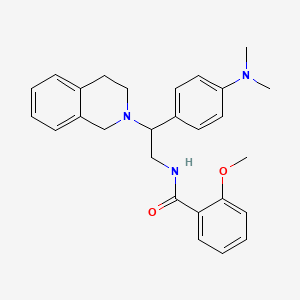
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound of interest due to its unique chemical structure and potential applications across various scientific disciplines, including chemistry, biology, and medicine. This compound is characterized by the presence of several functional groups, making it a versatile molecule for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic reactions. Typically, the synthesis involves:
Starting Materials: : Precursors such as 2-methoxybenzoic acid, 3,4-dihydroisoquinoline, and 4-(dimethylamino)benzaldehyde.
Step-by-Step Reactions
Amide Bond Formation: : Coupling of 2-methoxybenzoic acid with 3,4-dihydroisoquinoline.
Reductive Amination: : Reaction between the resulting amide and 4-(dimethylamino)benzaldehyde under reducing conditions to yield the final compound.
Reaction Conditions: : Specific catalysts, solvents, temperature, and pH control are crucial to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Scalability: : Utilizing large-scale reactors and automated systems to manage reaction conditions.
Optimization: : Fine-tuning the reaction parameters to maximize efficiency and minimize by-products.
Purification: : Employing chromatography techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can undergo various reactions, such as:
Oxidation: : Introduction of oxygen atoms, potentially leading to the formation of ketones or aldehydes.
Reduction: : Removal of oxygen atoms or addition of hydrogen, yielding alcohols or amines.
Substitution: : Replacement of functional groups, typically involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Halogenation agents (e.g., Br2) or alkylating agents (e.g., CH3I) in polar solvents.
Major Products Formed
Oxidation Products: : Aldehydes or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Halogenated or alkylated derivatives.
科学研究应用
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide finds use in several research areas:
Chemistry: : Studying its reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Exploring its therapeutic potential, including its role as a lead compound for drug development.
作用机制
The compound exerts its effects through various molecular mechanisms:
Binding to Receptors: : Interaction with specific protein receptors, influencing cellular signaling pathways.
Enzyme Inhibition: : Inhibiting the activity of target enzymes, affecting metabolic processes.
Pathways Involved: : Modulation of pathways such as those involving neurotransmitters or signal transduction cascades.
相似化合物的比较
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide
2-Methoxy-N-(2-(4-(dimethylamino)phenyl)ethyl)benzamide
Uniqueness
Structural Features: : The combination of dihydroisoquinoline and dimethylaminophenyl groups.
Reactivity: : Unique chemical behavior due to its functional groups.
Applications: : Specific uses in research and potential therapeutic roles.
Exploring this compound further could yield fascinating insights and advancements in multiple scientific fields.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)23-14-12-21(13-15-23)25(30-17-16-20-8-4-5-9-22(20)19-30)18-28-27(31)24-10-6-7-11-26(24)32-3/h4-15,25H,16-19H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINROSEHUYVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
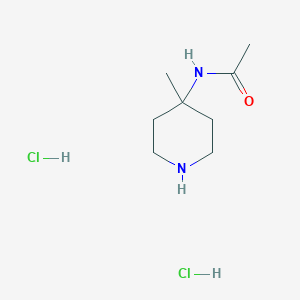
![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)
![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)
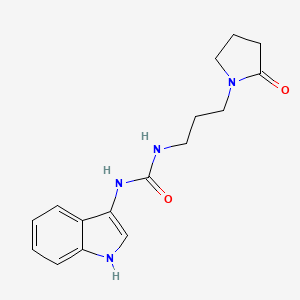
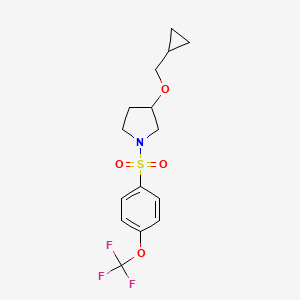
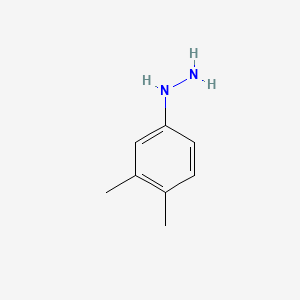
![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)

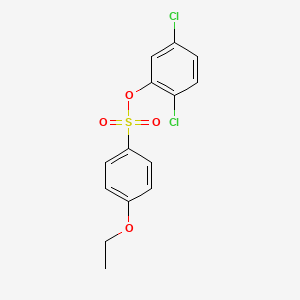
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2458053.png)
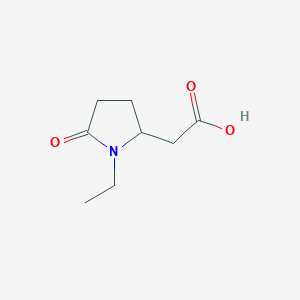
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)
